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molecular formula C11H12N2O B3053233 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- CAS No. 52239-91-5

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Cat. No. B3053233
M. Wt: 188.23 g/mol
InChI Key: MITLKHILFHLTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09408845B2

Procedure details

7.0 g (35 mmole) of 2 is placed in a 250 ml single-necked round bottom flask followed by 30 mL of acetonitrile. The mixture is stirred to allow 2 to dissolve. 11.3 g (84 mole, 2.4 equiv.) of anhydrous copper (II) chloride is added to the solution to give a green-yellow suspension. A reflux condenser is connected to the flask and a dry tube filled with anhydrous CaCl2 is fitted to the top of the condenser. To control the HCl gas that forms during the course of the reaction, a NaOH solution is used to absorb the HCl that escapes from dry tube. The reaction mixture is heated to reflux, and the color of the reaction suspension changes to dark green upon heating. When the reaction is complete (after refluxing for 2 h), the flask is removed from the oil bath and cooled to ambient temperature. The reaction is cooled in an ice-water bath and 150 mL of ice-water is added to quench the reaction. The mixture is stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate is collected by filtration (pH of the filtrate is 0-1) and washed with 100 mL of 1N HCl solution, then 100 mL of water 5 times. To remove remaining copper by products that are trapped in the solid, the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h and filtered. The filter cake is subsequently washed with Milli-Q water until the filtrate is at pH 7 (approximately 7 washes). The solid is dried over a medium frit sintered glass funnel in vacuo to give 3 as a light gray powder in 93.8% yield. [See Eddy, S et al. Synthetic Communications, 2000, 30(1), 1-7.Csende, F et al. Synthesis, 1995, 1240-12420]
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
93.8%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][NH:4][C:3]1=[O:14].[Cl-].[Cl-].[Ca+2].Cl.[OH-].[Na+]>[Cu](Cl)Cl.[Cu]Cl.C(#N)C>[CH3:1][C:2]1[C:3](=[O:14])[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1C(NN=C(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
11.3 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Six
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
to give a green-yellow suspension
CUSTOM
Type
CUSTOM
Details
A reflux condenser is connected to the flask and a dry tube
CUSTOM
Type
CUSTOM
Details
is fitted to the top of the condenser
CUSTOM
Type
CUSTOM
Details
forms during the course of the reaction
CUSTOM
Type
CUSTOM
Details
to absorb the HCl that escapes
CUSTOM
Type
CUSTOM
Details
from dry tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the color of the reaction suspension changes to dark green upon heating
TEMPERATURE
Type
TEMPERATURE
Details
(after refluxing for 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the flask is removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
150 mL of ice-water is added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The mixture is stirred vigorously for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to give a gray precipitate and blue liquid
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration (pH of the filtrate
WASH
Type
WASH
Details
washed with 100 mL of 1N HCl solution
CUSTOM
Type
CUSTOM
Details
To remove
STIRRING
Type
STIRRING
Details
the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is subsequently washed with Milli-Q water until the filtrate
CUSTOM
Type
CUSTOM
Details
The solid is dried over a medium frit sintered glass funnel in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NN=C(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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